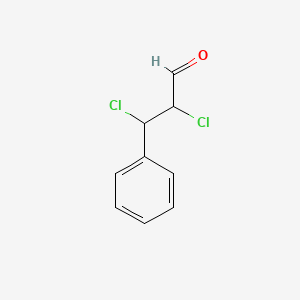
2,3-Dichloro-3-phenylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-3-phenylpropanal is an organic compound with the molecular formula C9H8Cl2O It is a chlorinated aldehyde that features a phenyl group attached to a propanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloro-3-phenylpropanal can be synthesized through several methods. One common approach involves the chlorination of 3-phenylpropanal using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent over-chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the formation of by-products. The use of catalysts and optimized reaction parameters further improves the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-3-phenylpropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Formation of 2,3-dichloro-3-phenylpropanoic acid.
Reduction: Formation of 2,3-dichloro-3-phenylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloro-3-phenylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 2,3-dichloro-3-phenylpropanal involves its reactivity towards nucleophiles and electrophiles. The presence of chlorine atoms makes it a good electrophile, allowing it to participate in nucleophilic substitution reactions. Additionally, the aldehyde group can undergo various transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-3-phenylpropanal: Similar structure but with bromine atoms instead of chlorine.
3-Phenylpropanal: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
2,3-Dichloro-3-phenylpropanoic acid: An oxidized form of 2,3-dichloro-3-phenylpropanal
Uniqueness
This compound is unique due to its dual chlorine substitution, which enhances its reactivity and makes it a valuable intermediate in various chemical processes. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from similar compounds .
Properties
CAS No. |
20473-36-3 |
|---|---|
Molecular Formula |
C9H8Cl2O |
Molecular Weight |
203.06 g/mol |
IUPAC Name |
2,3-dichloro-3-phenylpropanal |
InChI |
InChI=1S/C9H8Cl2O/c10-8(6-12)9(11)7-4-2-1-3-5-7/h1-6,8-9H |
InChI Key |
ICNABEJOLUCNMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















